molecular formula C25H20ClN3O2 B3403983 5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189940-29-1

5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B3403983
CAS No.: 1189940-29-1
M. Wt: 429.9
InChI Key: MLNBTNXWHATZRG-UHFFFAOYSA-N
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Description

5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic small molecule belonging to the pyrimido[5,4-b]indole class, which is being investigated for its potent immunostimulatory properties. Compounds in this chemical class have been identified as novel, non-lipid-like agonists of the Toll-like Receptor 4 (TLR4)/myeloid differentiation protein-2 (MD-2) complex, a key pathway in the innate immune system . TLR4 activation is a critical mechanism for initiating immune responses, and synthetic small molecule agonists offer advantages for vaccine adjuvant development and cancer immunotherapy research due to their potential for easier structural optimization and scalability compared to biological agonists like monophosphoryl lipid A . The specific structural features of this compound, including the 3-chlorobenzyl and 4-methoxybenzyl substituents, are likely central to its biological activity and research value. Structure-activity relationship (SAR) studies on the pyrimido[5,4-b]indole scaffold have demonstrated that modifications at the N5 and N3 positions (often with benzyl-type groups) can fine-tune agonist potency and specificity . Researchers can utilize this compound as a tool to probe TLR4 signaling pathways, study cytokine production, and evaluate its potential to modulate immune responses in various experimental models. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2/c1-31-20-11-9-17(10-12-20)14-28-16-27-23-21-7-2-3-8-22(21)29(24(23)25(28)30)15-18-5-4-6-19(26)13-18/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNBTNXWHATZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core. This can be achieved through a cyclization reaction between a suitable indole derivative and a pyrimidine precursor under acidic or basic conditions.

    Introduction of Benzyl Groups: The next step involves the introduction of the benzyl groups. This can be done through a Friedel-Crafts alkylation reaction, where the pyrimidoindole core is treated with benzyl chloride derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.

    Substitution Reactions: The final step involves the substitution of the benzyl groups with chlorine and methoxy groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents such as sodium methoxide for the methoxy group and thionyl chloride for the chlorine group.

Industrial Production Methods

In an industrial setting, the production of 5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium methoxide (NaOCH3), thionyl chloride (SOCl2), and various halogenating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer double bonds or functional groups.

Scientific Research Applications

5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cell growth. Additionally, the compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimido-Indole Derivatives with Substituted Benzyl Groups

Several pyrimido-indole analogs share structural similarities with the target compound, differing primarily in substituent patterns:

Compound Name Substituents (Position) Key Properties/Findings Reference
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one - 8-Fluoro
- 5-(4-Fluorobenzyl)
- 3-(2-Methoxybenzyl)
- XRD-confirmed planar core
- Molecular docking suggests kinase inhibition potential
3-(4-Chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one - 3-(4-Chlorophenyl)
- 2-Phenacylsulfanyl
- Enhanced lipophilicity due to thioether group
- Antibacterial activity reported
8-Bromo-3-(3-isopropoxypropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one - 8-Bromo
- 3-(3-Isopropoxypropyl)
- Increased bulkiness from alkyl chain
- Potential CNS permeability

Key Observations :

  • Halogen Effects : The 3-chlorobenzyl group in the target compound may improve binding affinity compared to fluorinated analogs (e.g., ) due to stronger halogen bonding .
  • Methoxy Positioning : The 4-methoxybenzyl substituent in the target compound likely enhances solubility compared to 2-methoxy analogs, which may sterically hinder interactions .
  • Thioether vs. Benzyl Groups : Sulfur-containing analogs () exhibit higher lipophilicity but reduced metabolic stability compared to the target compound’s benzyl groups .
Pyridoindole Carboxamides and Related Heterocycles

Compounds with distinct heterocyclic cores but similar substituents provide insights into structure-activity relationships:

  • N-(4-Aminobutyl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (): The 4-methoxyphenyl group mirrors the target’s 4-methoxybenzyl substituent, suggesting shared solubility advantages.
  • FPR2 Agonists (Pyridazinone Derivatives, ): Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide activate formyl peptide receptors. The 4-methoxybenzyl group here correlates with receptor specificity, suggesting the target compound may also modulate similar pathways .

Physicochemical and Pharmacological Comparisons

Solubility and Stability
  • Methoxy Groups: The 4-methoxybenzyl group in the target compound improves water solubility compared to non-polar analogs (e.g., 3-isopropoxypropyl in ) .
  • Chlorine vs.

Q & A

Basic: What are the recommended synthetic routes for 5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, and what key reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions starting from indole derivatives. Key steps include:

  • Alkylation of the indole core with 3-chlorobenzyl and 4-methoxybenzyl groups under basic conditions (e.g., NaH/DMF).
  • Cyclization to form the pyrimidoindole framework using reagents like POCl₃ or PPA (polyphosphoric acid) at elevated temperatures (80–120°C) .
  • Purification via column chromatography or recrystallization.
    Critical conditions : Solvent polarity (e.g., DMF vs. THF), temperature control during cyclization, and stoichiometric ratios of substituents significantly impact yield. For example, excess chlorobenzyl bromide may lead to byproducts, requiring careful monitoring .

Advanced: How can researchers optimize the synthesis of this compound when encountering low yields in the final cyclization step?

Answer:
Low yields in cyclization often stem from incomplete ring closure or side reactions. Optimization strategies include:

  • Catalyst screening : Transition metal catalysts (e.g., Pd(OAc)₂) or Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency.
  • Solvent modulation : Switching to high-boiling solvents like DMSO or toluene to stabilize intermediates.
  • Microwave-assisted synthesis : Reduces reaction time and improves energy transfer, as demonstrated in analogous pyrimidoindole syntheses .
  • In situ monitoring : Techniques like TLC or HPLC-MS can identify intermediates and adjust conditions dynamically .

Basic: What spectroscopic techniques are essential for confirming the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) and confirms substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₆H₂₀ClN₃O₂).
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹).
  • X-ray crystallography (if crystalline): Resolves 3D structure and validates stereoelectronic effects .

Advanced: How should discrepancies in biological activity data between studies with similar pyrimidoindole derivatives be analyzed?

Answer:
Discrepancies may arise from:

  • Substituent effects : Minor changes (e.g., chloro vs. fluoro substituents) alter steric/electronic profiles, impacting target binding. Compare IC₅₀ values across analogs .
  • Assay variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or enzymatic assays (e.g., ATP concentration in kinase assays) require normalization.
  • Data normalization : Use positive controls (e.g., staurosporine for kinase inhibition) and statistical methods (e.g., ANOVA) to assess significance .

Basic: What known biological activities are associated with the structural features of this compound?

Answer:

  • Antiviral activity : The pyrimidoindole core and chlorobenzyl group may inhibit viral polymerases or proteases via competitive binding, as seen in Hepatitis B studies .
  • Enzyme inhibition : The methoxybenzyl group enhances lipophilicity, potentially targeting cytochrome P450 or kinases .
  • Anticancer potential : Analogous compounds show pro-apoptotic effects in cancer cell lines, likely via intercalation or topoisomerase inhibition .

Advanced: What in silico strategies can predict the binding affinity of this compound to target proteins?

Answer:

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with active sites (e.g., SARS-CoV-2 Mpro or EGFR kinase). Focus on key residues (e.g., catalytic lysine or aspartate) .
  • Molecular Dynamics (MD) simulations : Assess binding stability over time (20–100 ns trajectories) using GROMACS or AMBER.
  • QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity to guide analog design .

Basic: Where can researchers access reliable physicochemical data for this compound?

Answer:

  • PubChem : Provides IUPAC name, InChI key, and spectral data (Reference CID: [PubChem entry, e.g., 12345678]) .
  • Reaxys/Scifinder : Curate synthetic procedures and patent information.
  • RCSB PDB : For structural analogs with resolved protein-ligand complexes .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?

Answer:

  • Substituent variation : Synthesize analogs with halogens (F, Br), alkyl chains, or heteroaromatic groups at the 3- and 5-positions.
  • Bioassay panels : Test against diverse targets (e.g., kinases, GPCRs) to identify selectivity profiles.
  • 3D pharmacophore mapping : Use MOE or Phase to identify essential features (e.g., hydrogen bond acceptors near the chlorobenzyl group) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Reactant of Route 2
Reactant of Route 2
5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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